molecular formula C9H5ClN2O2 B1370406 7-Chlorocinnoline-3-carboxylic acid CAS No. 480451-01-2

7-Chlorocinnoline-3-carboxylic acid

Cat. No. B1370406
M. Wt: 208.6 g/mol
InChI Key: HHBZZSHTYSBCBC-UHFFFAOYSA-N
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Description

“7-Chlorocinnoline-3-carboxylic acid” is a chemical compound with the molecular formula C9H5ClN2O2 . It is a type of carboxylic acid that contains a chlorocinnoline structure .


Synthesis Analysis

The synthesis of compounds similar to “7-Chlorocinnoline-3-carboxylic acid” has been reported in the literature. For instance, quinoline and its analogues, which are structurally similar to cinnoline, have been synthesized using various protocols such as Gould–Jacob, Friedl¨ander, P fitzinger, Skraup, Doebner–von Miller and Conrad–Limpach . Additionally, a new series of [2,3’-biquinoline]-4-carboxylic acid and quinoline-3-carbaldehyde analogs were synthesized using Vilsmeier–Haack, Doebner, nucleophilic substitution, and hydrolysis reactions .


Molecular Structure Analysis

The molecular structure of “7-Chlorocinnoline-3-carboxylic acid” consists of a cinnoline core with a chlorine atom at the 7th position and a carboxylic acid group at the 3rd position . The molecular weight of this compound is 208.6 .


Chemical Reactions Analysis

Carboxylic acids, like “7-Chlorocinnoline-3-carboxylic acid”, can undergo a variety of reactions. For instance, they can react with Thionyl Chloride to form acid chlorides . The hydroxyl group of the carboxylic acid is converted to a chlorosulfite intermediate, making it a better leaving group .


Physical And Chemical Properties Analysis

“7-Chlorocinnoline-3-carboxylic acid” is a pale-yellow to yellow-brown solid . It has a molecular weight of 208.6 . Carboxylic acids generally have high melting points and boiling points due to the presence of two polarized groups, C=O and O-H .

Scientific Research Applications

Antimicrobial Activity

7-Chlorocinnoline-3-carboxylic acid shows promise in the field of antimicrobial activity. It has been used as an intermediate in the synthesis of various quinoline derivatives, which demonstrate broad-spectrum antimicrobial properties. For instance, derivatives synthesized through microwave-irradiated methods showed significant in vitro antimicrobial activity against a range of gram-positive and gram-negative organisms, including Streptococcus pyogenes and Pseudomonas aeruginosa (Bhatt & Agrawal, 2010).

Photodegradation Studies

The compound has also been studied in the context of environmental science, particularly in the photodegradation of certain herbicides. Research into the photodegradation of quinolinecarboxylic herbicides in aqueous solutions revealed that compounds like 7-chlorocinnoline-3-carboxylic acid play a role in these processes, which is crucial for understanding environmental remediation techniques (Pinna & Pusino, 2012).

Synthesis of Complex Compounds

This acid has been instrumental in synthesizing various complex compounds, including metal complexes. For example, its derivatives were used to create complexes with metals like Cobalt (II), Nickel (II), Copper (II), and Iron (II). These complexes were characterized by various methods, contributing significantly to the field of inorganic chemistry (Manohara & Nayak, 1997).

Antioxidant Research

Furthermore, 7-chlorocinnoline-3-carboxylic acid derivatives have been explored for their antioxidant properties. Specific derivatives showed promising results in scavenging radicals and protecting against oxidative stress, which is valuable in pharmacological and medical research (Li, Liu, & Luo, 2010).

Antitumor Activity

Additionally, research has been conducted on the potential antitumor properties of derivatives of 7-chlorocinnoline-3-carboxylic acid. For instance, certain heterocyclic compounds derived from it displayed significant cytotoxicity against human tumor cell lines, suggesting potential applications in cancer therapy (El-Abadelah et al., 2007).

Safety And Hazards

The safety information for “7-Chlorocinnoline-3-carboxylic acid” indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation. It is also harmful if swallowed or inhaled .

Future Directions

The field of catalytic decarboxylative transformations, which involves the use of carboxylic acids like “7-Chlorocinnoline-3-carboxylic acid”, has expanded significantly in recent years . This area of research has potential applications in the upgrading of bio-based feedstocks, green methanol production, and the valorization of carbon dioxide .

properties

IUPAC Name

7-chlorocinnoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5ClN2O2/c10-6-2-1-5-3-8(9(13)14)12-11-7(5)4-6/h1-4H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHBZZSHTYSBCBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=NN=C(C=C21)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Chlorocinnoline-3-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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